molecular formula C10H11IO2 B093198 Ethyl 2-(4-iodophenyl)acetate CAS No. 15250-46-1

Ethyl 2-(4-iodophenyl)acetate

Cat. No. B093198
CAS RN: 15250-46-1
M. Wt: 290.1 g/mol
InChI Key: YDJDSUNRSIVGMI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-iodophenyl)acetate is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various ethyl acetate derivatives, which are structurally related and often used in the synthesis of pharmaceuticals and other organic compounds. These derivatives include ethyl-2-(4-aminophenoxy)acetate , ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate , and others with similar ethyl acetate backbones modified with different functional groups and aromatic systems.

Synthesis Analysis

The synthesis of ethyl acetate derivatives is often achieved through multi-step reactions. For instance, ethyl-2-(4-aminophenoxy)acetate is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . Another example is the synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, which involves an aza-alkylation/intramolecular Michael cascade reaction . These methods demonstrate the versatility of ethyl acetate derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by X-ray crystallography. For example, ethyl-2-(4-aminophenoxy)acetate crystallizes in the triclinic crystal system, and its molecular packing is influenced by non-covalent interactions such as H…H, H…C, and O…H interactions . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate is stabilized by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Ethyl acetate derivatives participate in various chemical reactions. The ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is used for the synthesis of hydroxamic acids and ureas from carboxylic acids . Additionally, reactions with lithium diisopropylamide (LDA) and electrophiles can lead to alkylated products, as seen with ethyl 2-(3-furopyridyl)acetates .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using techniques such as NMR spectroscopy, IR, mass spectrometry, and UV/Vis spectroscopy. For instance, the UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate show bands that are assigned to HOMO→LUMO transitions . The thermal stability can be assessed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA), as done for ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate .

Scientific Research Applications

  • Carbohydrate Thioglycoside Donors : The related compound [1-cyano-2-(2-iodophenyl)]ethylidene group serves as an acetal-protecting group for carbohydrate thioglycoside donors. This group conveys strong beta-selectivity with thiomannoside donors and facilitates the formation of beta-rhamnopyranosides, which are challenging to synthesize otherwise (Crich & Bowers, 2006).

  • Green Chemistry in Pharmaceutical Education : Ethyl (4-phenylphenyl)acetate, a similar compound, is used in green Suzuki coupling reactions, a method taught in undergraduate organic chemistry labs to highlight environmentally friendly pharmaceutical chemistry practices (Costa et al., 2012).

  • Synthesis of Hydroxamic Acids and Ureas : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, another related compound, mediates Lossen rearrangement and is used for synthesizing hydroxamic acids and ureas from carboxylic acids without racemization. This process is significant for its mild and environmentally friendly conditions (Thalluri et al., 2014).

  • Corrosion Inhibition : Quinoxaline compounds structurally similar to Ethyl 2-(4-iodophenyl)acetate have been studied as corrosion inhibitors for copper in nitric acid, demonstrating the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

  • Controlled Polymerization : Ethyl iodoacetate, a compound with a similar structure, has been employed as a transfer agent in the controlled/living radical polymerization of vinyl acetate, yielding polymers with predetermined molecular weights and low polydispersities (Iovu & Matyjaszewski, 2003).

  • Enhancement of Antiinflammatory Effect : Ethyl 4-biphenylyl acetate, closely related to the compound , has been studied for its enhanced anti-inflammatory effect when used in ointments with β-cyclodextrin derivatives. This research highlights its potential in topical treatments for inflammation (Arima et al., 1990).

  • Microbial Production Perspectives : In the broader context of short-chain esters like Ethyl acetate, microbial conversion of biomass-derived sugars into esters presents a sustainable alternative to traditional chemical synthesis methods. This approach is crucial for environmentally friendly and efficient industrial production (Zhang et al., 2020).

  • Kinetic Resolution in Drug Synthesis : Ethyl 1,4-benzodioxan-2-carboxylate, a structurally similar compound, is used as an intermediate in the production of the drug doxazosin mesylate. Its kinetic resolution via lipase catalyzed transesterification is significant for obtaining high-purity enantiomers in pharmaceutical synthesis (Kasture et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Relevant Papers The search results did not provide specific papers related to Ethyl 2-(4-iodophenyl)acetate . For a comprehensive analysis, it would be best to search academic databases or scientific journals for peer-reviewed articles on this compound.

properties

IUPAC Name

ethyl 2-(4-iodophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJDSUNRSIVGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566358
Record name Ethyl (4-iodophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-iodophenyl)acetate

CAS RN

15250-46-1
Record name Ethyl (4-iodophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Iodophenylacetic acid (3 g), ethanol (20 mL) and conc. H2SO4 (5 mL) were refluxed overnight. Ca. 15 mL ethanol was then evaporated, the residue was extracted with dichloromethane (3×100 mL), the combined organic extracts were washed with sat. aq. NaHCO3, dried over Na2SO4 and evaporated in vacuo to afford 2.97 g (90%) of 121JP58 as a yellow oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Szucs, M Sathekge… - Journal of Labelled …, 2011 - Wiley Online Library
Phenylacetate has been reported to have a potent anti‐proliferative and anti‐differentiating effect in haematological malignancies and in solid tumours at non‐toxic concentrations. This …
J Rijn Zeevaart, Z Szucs, T Pulker… - Current …, 2012 - ingentaconnect.com
Phenylacetate has been reported to have a potent anti-proliferative and anti-differentiating effect in haematological malignancies and in solid tumours at non-toxic concentrations. This …
Number of citations: 1 www.ingentaconnect.com
T Kawamoto, A Sato, I Ryu - Organic letters, 2014 - ACS Publications
Radical biaryl coupling of iodoarenes and benzene can be effectively promoted by tetrabutylammonium cyanoborohydride with air under photoirradiation conditions using a Xe lamp. …
Number of citations: 35 pubs.acs.org

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